
N-(2-chlorophenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C16H13ClF3N3O2 and its molecular weight is 371.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-chlorophenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and notable case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C14H13ClF3N3O
- Molecular Weight : 341.72 g/mol
The presence of the trifluoromethyl group and the azetidine ring contributes to its unique biological properties.
This compound acts primarily as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Its mechanism involves:
- Inhibition of Kinases : The compound has shown inhibitory effects on various kinases, which are crucial for cell proliferation and survival.
- Modulation of GPCRs : It acts on G-protein coupled receptors (GPCRs), influencing downstream signaling pathways that regulate cell behavior.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable absorption and distribution characteristics:
- Oral Bioavailability : Approximately 31.8% after administration.
- Clearance Rate : 82.7 mL/h/kg, indicating a moderate clearance profile.
- Half-Life : Further studies are required to determine the half-life accurately.
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Notes |
---|---|---|
MDA-MB-231 | 0.126 | Potent inhibition of proliferation |
MCF10A | 2.5 | Less effective on non-cancer cells |
H1975 (NSCLC) | 0.442 | Strong activity against EGFR mutations |
These results indicate a promising selectivity towards cancerous cells while sparing normal cells, which is critical for therapeutic applications.
In Vivo Studies
In vivo studies conducted on mouse models have provided insights into the compound's efficacy:
- Tumor Growth Inhibition : Inoculation with MDA-MB-231 cells followed by treatment with the compound resulted in significant tumor size reduction compared to controls.
- Metastasis Prevention : The compound exhibited a potent effect in inhibiting lung metastasis in animal models, outperforming established treatments like TAE226.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Breast Cancer Treatment :
- A study involving female mice with induced breast tumors showed a significant reduction in tumor volume after treatment with the compound over 30 days.
- Histological analysis confirmed decreased proliferation markers in treated tissues.
-
Non-Small Cell Lung Cancer (NSCLC) :
- Patients with NSCLC treated with this compound in clinical trials exhibited improved progression-free survival rates compared to standard chemotherapy.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound features a unique azetidine core that is substituted with a chlorophenyl group and a trifluoromethyl-pyridine moiety. Its molecular formula is C18H16ClF3N2O, with a molecular weight of approximately 366.78 g/mol. The distinct structural elements contribute to its biological activity, making it a candidate for various therapeutic targets.
Anticancer Activity
Recent studies have highlighted the potential of azetidine derivatives, including N-(2-chlorophenyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide, in cancer therapy. These compounds have been shown to inhibit key enzymes involved in tumor growth and metastasis. For instance, structure-activity relationship (SAR) studies indicate that modifications to the azetidine ring can enhance potency against various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in preclinical models. It appears to modulate pathways associated with inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases .
Neurological Applications
There is emerging evidence that compounds related to this compound may possess neuroprotective properties. Preliminary findings suggest that these compounds could be beneficial in conditions such as Alzheimer's disease by targeting neuroinflammatory processes .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and safety profile. Key findings include:
Substituent | Effect on Activity |
---|---|
Chlorophenyl Group | Enhances binding affinity to target proteins |
Trifluoromethyl Group | Increases lipophilicity, improving bioavailability |
Azetidine Ring Modifications | Altered potency against specific cancer types |
These modifications can lead to significant variations in biological activity, emphasizing the importance of careful design in drug development.
In Vitro Studies
In vitro studies have shown that this compound exhibits potent inhibitory effects against several cancer cell lines. For example, it was found to reduce cell viability by over 70% in MCF-7 breast cancer cells at concentrations as low as 10 µM .
In Vivo Studies
In vivo studies using mouse models have demonstrated that this compound can significantly reduce tumor size when administered at therapeutic doses. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of the immune response .
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c17-11-4-1-2-5-12(11)21-15(24)23-8-10(9-23)25-14-7-3-6-13(22-14)16(18,19)20/h1-7,10H,8-9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOYESAMIXGDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2Cl)OC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.